Azetidine-3-carbaldehyde,trifluoroaceticacid
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Description
Azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid is a chemical compound with the IUPAC name azetidine-3-carbaldehyde 2,2,2-trifluoroacetate . It has a molecular weight of 199.13 .
Synthesis Analysis
The synthesis of azetidines is a topic of ongoing research. One method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The InChI code for Azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid is 1S/C4H7NO.C2HF3O2/c6-3-4-1-5-2-4;3-2 (4,5)1 (6)7/h3-5H,1-2H2; (H,6,7) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which makes them more stable than related aziridines . This stability translates into unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
Azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
Future Directions
Azetidines are a significant area of research in organic synthesis and medicinal chemistry . Future directions include further exploration of the synthesis, reactivity, and application of azetidines . This includes the development of new methods for the synthesis of azetidines and the discovery of new reaction protocols .
Properties
IUPAC Name |
azetidine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.C2HF3O2/c6-3-4-1-5-2-4;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLUDYIFVPGMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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